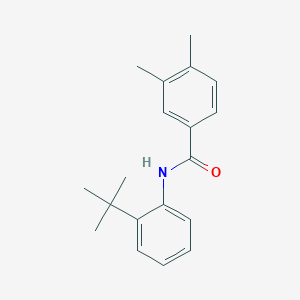![molecular formula C22H19FN2O4S B296720 Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296720.png)
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known by several names, including TAK-659 and SHP2 inhibitor, and it has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential uses in biochemical and physiological research.
Mécanisme D'action
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate works by inhibiting the activity of SHP2, a protein tyrosine phosphatase that is involved in cell signaling pathways. By inhibiting SHP2, this compound can disrupt cell signaling pathways and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including inhibiting the growth of cancer cells, reducing inflammation, and modulating immune responses. These effects make this compound a promising candidate for further research in a variety of areas.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is its specificity as a SHP2 inhibitor, which makes it a valuable tool for studying cell signaling pathways. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its synthesis method.
Orientations Futures
There are several future directions for research on Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate. One area of focus is optimizing its synthesis method to improve yield and purity. Other areas of research include exploring its potential as a cancer treatment and its effects on immune responses and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific research areas.
Méthodes De Synthèse
The synthesis of Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves several steps, including the reaction of 3-fluorobenzyl mercaptan with 5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylic acid, followed by esterification with methyl iodide. This synthesis method has been optimized through several studies, resulting in a high yield of the final product.
Applications De Recherche Scientifique
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of study has been its potential as a SHP2 inhibitor, which could have implications for the treatment of cancer and other diseases. Other areas of research have focused on its potential as a kinase inhibitor and its effects on cell signaling pathways.
Propriétés
Formule moléculaire |
C22H19FN2O4S |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
methyl 5-cyano-6-[(3-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C22H19FN2O4S/c1-28-16-8-6-14(7-9-16)18-17(11-24)21(25-20(26)19(18)22(27)29-2)30-12-13-4-3-5-15(23)10-13/h3-10,18-19H,12H2,1-2H3,(H,25,26) |
Clé InChI |
YIKDONVKZLTBFM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC(=CC=C3)F)C(=O)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC(=CC=C3)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296637.png)


![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)





![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)


